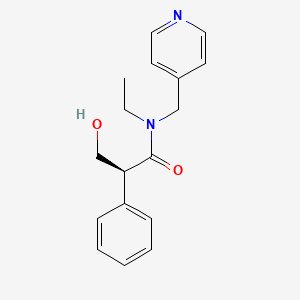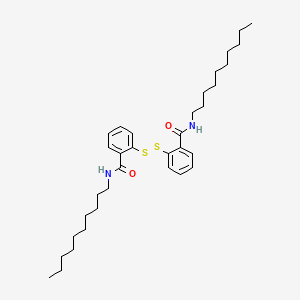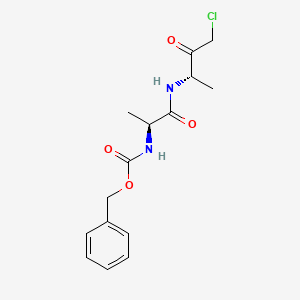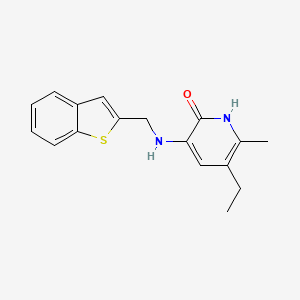
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- is a heterocyclic compound that features a pyridinone core substituted with a benzo(b)thien-2-ylmethyl group, an amino group, an ethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the reaction of appropriate precursors such as 2-pyridone with various alkylating agents.
Introduction of the Benzo(b)thien-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the benzo(b)thien-2-ylmethyl group is introduced using a suitable benzo(b)thien-2-ylmethyl halide.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Alkylation: The ethyl and methyl groups are introduced via alkylation reactions using ethyl and methyl halides, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo(b)thien-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinone core or the benzo(b)thien-2-ylmethyl group, potentially leading to the formation of dihydropyridinone derivatives or reduced thiophene derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridinone derivatives, reduced thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-methyl-: Lacks the ethyl group, which may affect its biological activity and chemical properties.
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-: Lacks the methyl group, which may influence its interaction with molecular targets.
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-6-methyl-: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the ethyl and methyl groups in 2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and ability to interact with specific molecular targets, making it distinct from its analogs.
特性
CAS番号 |
143707-83-9 |
|---|---|
分子式 |
C17H18N2OS |
分子量 |
298.4 g/mol |
IUPAC名 |
3-(1-benzothiophen-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2OS/c1-3-12-9-15(17(20)19-11(12)2)18-10-14-8-13-6-4-5-7-16(13)21-14/h4-9,18H,3,10H2,1-2H3,(H,19,20) |
InChIキー |
OADBKKYLMLZYPI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


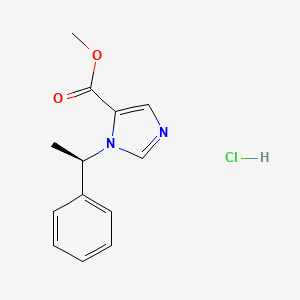
![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
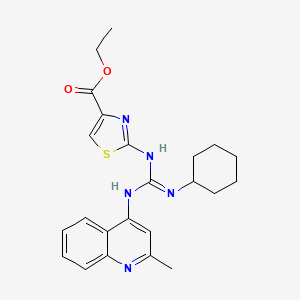
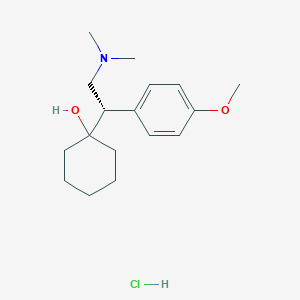
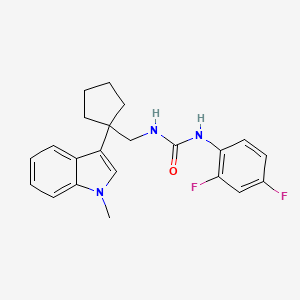

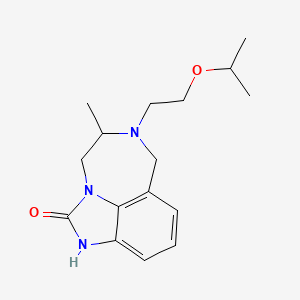
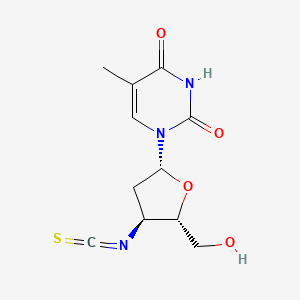
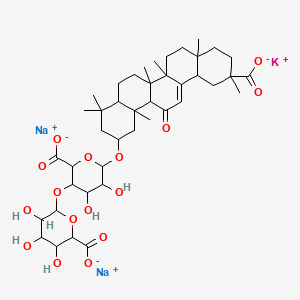
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
